molecular formula C18H16ClN5O2S2 B13368011 5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide

5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide

Cat. No.: B13368011
M. Wt: 433.9 g/mol
InChI Key: USSQOFNHMFKNOD-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazolothiadiazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a benzene ring substituted with a chloro and methyl group, a sulfonamide group, and a triazolothiadiazole ring system.

Preparation Methods

The synthesis of 5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazolothiadiazole ring system can interact with various enzymes and receptors, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the target enzyme .

Biological Activity

5-Chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure

The molecular formula of the compound is C18H16ClN5O2S2C_{18}H_{16}ClN_5O_2S_2. Its structure features a sulfonamide group linked to a triazole-thiadiazole moiety, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the triazolo-thiadiazole framework exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein function .

2. Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

3. Enzyme Inhibition

The compound acts as an inhibitor for various enzymes critical in disease pathways. Notably, it has shown effectiveness as a carbonic anhydrase inhibitor and an anti-lipase agent. These properties suggest potential applications in managing conditions like obesity and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the triazole and thiadiazole rings can enhance potency and selectivity against target enzymes or pathogens. For example:

Modification Effect on Activity
Substitution on Triazole RingIncreased antimicrobial potency
Alteration of Sulfonamide GroupEnhanced anticancer activity

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several triazolo-thiadiazole derivatives, this compound was found to exhibit superior activity against Staphylococcus aureus compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro studies using human breast cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The results indicated a dose-dependent response with IC50 values comparable to leading chemotherapeutic agents .

Properties

Molecular Formula

C18H16ClN5O2S2

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C18H16ClN5O2S2/c1-11-3-8-15(19)9-16(11)28(25,26)20-10-13-4-6-14(7-5-13)17-23-24-12(2)21-22-18(24)27-17/h3-9,20H,10H2,1-2H3

InChI Key

USSQOFNHMFKNOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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